molecular formula C13H19NO5 B12948826 (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid

(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B12948826
M. Wt: 269.29 g/mol
InChI Key: UGPMPQPZWKFFOY-VIFPVBQESA-N
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Description

(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group and the spirocyclic framework contributes to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Oxidation and Carboxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the carbonyl group, often employing reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new compounds with potential biological activity.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its stable and well-defined structure. It serves as a model compound for understanding the behavior of spirocyclic systems in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for the development of drug candidates targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its unique structure allows for the creation of specialized polymers and other high-value products.

Mechanism of Action

The mechanism of action of (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

The uniqueness of (S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid lies in its combination of a spirocyclic core and a Boc-protected amine. This combination provides both stability and reactivity, making it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and industrial settings.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-7-13(4-8(15)5-13)6-9(14)10(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1

InChI Key

UGPMPQPZWKFFOY-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(=O)C2

Origin of Product

United States

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